molecular formula C13H17NO2 B1409549 (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone CAS No. 1698405-66-1

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone

Cat. No. B1409549
CAS RN: 1698405-66-1
M. Wt: 219.28 g/mol
InChI Key: YJPLPHTVHZLKME-UHFFFAOYSA-N
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Description

“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as 4’-hydroxy-2’-methylacetophenone, 1-4-hydroxy-2-methylphenyl ethanone, 4-hydroxy-2-methylacetophenone, 2-methyl-4-hydroxyacetophenone, and others .


Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” can be represented by the SMILES string CC(=O)C1=CC=C(O)C=C1C . This indicates that the compound has a carbonyl group (=O) attached to a methyl group (CH3) and a phenyl ring (C6H5), which is substituted with a hydroxyl group (-OH) and a methyl group (CH3).


Physical And Chemical Properties Analysis

“(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone” has a molecular weight of 150.18 g/mol . It is an off-white to beige to tan powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of (4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone to explore their antimicrobial potential. For instance, research has led to the development of new molecular entities exhibiting significant antimicrobial activities. These entities are designed to target microbial infections effectively, showing a promising avenue for developing new antimicrobial agents (Asian Journal of Chemistry, 2017).

Anticancer Activities

The compound and its derivatives have also been investigated for their potential anticancer properties. For example, novel derivatives have been synthesized to explore their antileukemic activity, highlighting the piperidine framework's role in anticancer efficacy. These studies suggest that certain derivatives can inhibit the growth of human leukemia cells, offering a pathway for developing new anticancer treatments (Chemical Biology & Drug Design, 2011).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, the compound has served as a cornerstone for synthesizing various sulfur-containing analogues targeting the vesicular acetylcholine transporter in the brain, showcasing its versatility in creating bioactive molecules for neurological research (ChemMedChem, 2018). Additionally, structural analyses have been conducted to understand the compound's configuration better and its interactions at the molecular level, providing insights into its mechanism of action and facilitating the design of more effective derivatives (Acta Crystallographica Section E: Crystallographic Communications, 2015).

properties

IUPAC Name

(4-hydroxy-2-methylphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-9-11(15)5-6-12(10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLPHTVHZLKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2-methyl-phenyl)-piperidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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